molecular formula C33H33FN2O4 B131135 7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid CAS No. 153321-50-7

7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid

Cat. No.: B131135
CAS No.: 153321-50-7
M. Wt: 540.6 g/mol
InChI Key: LRLBHWLNEJHHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid is a complex organic compound that features multiple functional groups, including fluorophenyl, phenylphenyl, tetrahydroindazol, and dihydroxyheptenoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid typically involves multiple steps:

    Formation of the tetrahydroindazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl and phenylphenyl groups: These groups can be introduced via Suzuki or Heck coupling reactions.

    Formation of the dihydroxyheptenoic acid side chain: This can be synthesized through aldol condensation followed by reduction and oxidation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds or the carbonyl groups, resulting in saturated or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation, halogenation, or nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be studied for its interactions with various biomolecules, such as proteins or nucleic acids. Its structural features may allow it to act as a ligand or inhibitor in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural complexity and functional groups suggest it could interact with multiple biological targets, making it a candidate for the development of new therapeutics.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E,3R,5S)-7-[(7S)-2-(4-chlorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid
  • (E,3R,5S)-7-[(7S)-2-(4-bromophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid

Uniqueness

The uniqueness of 7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group can significantly influence its biological activity and chemical reactivity compared to similar compounds with different substituents.

Properties

CAS No.

153321-50-7

Molecular Formula

C33H33FN2O4

Molecular Weight

540.6 g/mol

IUPAC Name

(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C33H33FN2O4/c34-26-13-15-27(16-14-26)36-31(18-17-28(37)20-29(38)21-32(39)40)30-8-4-7-25(33(30)35-36)19-22-9-11-24(12-10-22)23-5-2-1-3-6-23/h1-3,5-6,9-18,25,28-29,37-38H,4,7-8,19-21H2,(H,39,40)/b18-17+/t25-,28+,29+/m0/s1

InChI Key

LRLBHWLNEJHHLJ-UHFFFAOYSA-N

Isomeric SMILES

C1C[C@H](C2=NN(C(=C2C1)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C5=CC=CC=C5

SMILES

C1CC(C2=NN(C(=C2C1)C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C1CC(C2=NN(C(=C2C1)C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C5=CC=CC=C5

Synonyms

7-(7-((1,1'-biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid
7-(7-((1,1'-biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid, (3(3R*,5S*,6E),7R*)-isomer
7-(7-((1,1'-biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid, sodium salt, (7R-(3(3R*,5S*,6E),7R*))-isomer
7-(7-((1,1'-biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid, sodium salt, (7S-(3(3S*,5R*,6E),7R*))-isomer
biPhMe-TIDHA sodium

Origin of Product

United States

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